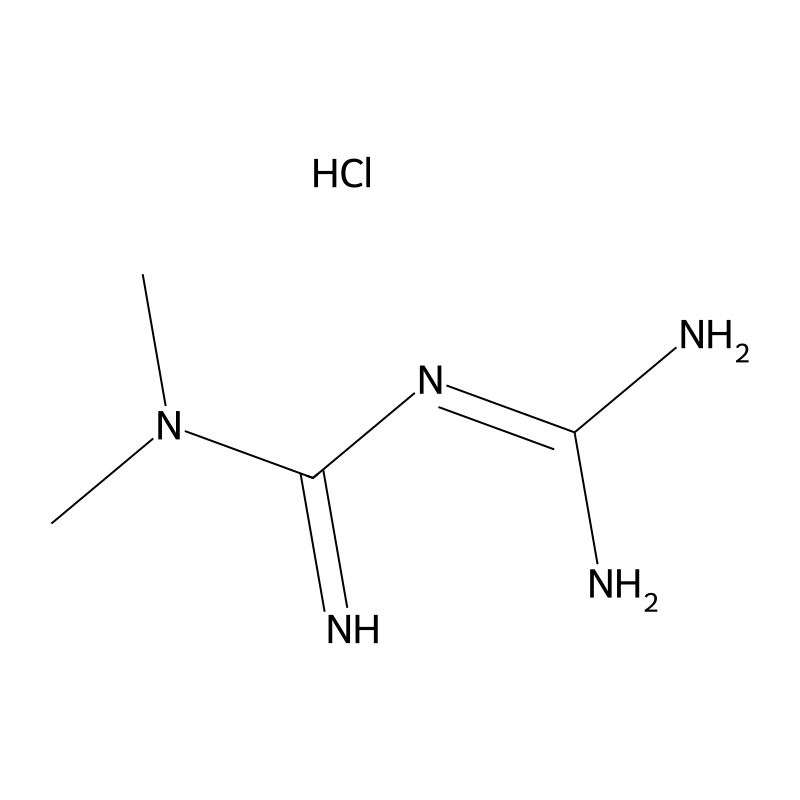

Metformin hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Expanding Horizons in Diabetes Management:

- Beyond Blood Sugar Control: While metformin effectively lowers blood sugar, its mechanisms extend beyond glucose metabolism. Studies suggest it improves insulin sensitivity, reduces inflammation, and modulates gut microbiota composition, potentially impacting diabetes complications and progression. [Source: ]

- Combating Insulin Resistance: Metformin's ability to improve insulin sensitivity makes it a valuable tool for tackling insulin resistance, a hallmark of not just type 2 diabetes but also polycystic ovary syndrome (PCOS) and gestational diabetes. Research explores its potential in managing these conditions. [Source: ]

Unveiling Potential in Other Metabolic Conditions:

- Non-alcoholic Fatty Liver Disease (NAFLD): Metformin's impact on insulin sensitivity and liver function sparks interest in its potential role in managing NAFLD, a growing public health concern. Studies suggest it can improve liver fat content and insulin sensitivity in patients with NAFLD. [Source: ]

- Obesity Management: Metformin's potential for weight loss beyond its glucose-lowering effects is under investigation. Research suggests it may enhance energy expenditure and reduce appetite, offering potential benefits for managing obesity and its associated metabolic risks. [Source: ]

Exploring Anti-Aging and Longevity:

- Cellular Senescence and Aging: Metformin's influence on cellular processes like protein synthesis and autophagy has led to research exploring its potential in delaying cellular senescence, a hallmark of aging. Studies suggest it may improve lifespan and healthspan in various model organisms. [Source: ]

- Neurodegenerative Diseases: The anti-inflammatory and neuroprotective properties of metformin raise hopes for its potential in neurodegenerative diseases like Alzheimer's and Parkinson's. Ongoing research investigates its ability to protect neurons and slow disease progression. [Source: ]

Unveiling Anti-Cancer Potential:

- Cancer Prevention and Treatment: Studies suggest metformin may have anti-proliferative and anti-tumorigenic effects on various cancer cell lines. Research explores its potential in preventing and treating cancers like breast, ovarian, and colorectal cancer, both alone and in combination with other therapies.

- Repurposing for Cancer Therapy: The established safety profile and diverse effects of metformin make it an attractive candidate for repurposing in cancer therapy. Ongoing clinical trials investigate its potential to improve treatment efficacy and reduce side effects in various cancer types.

Metformin hydrochloride is a biguanide compound primarily used as an antihyperglycemic agent in the management of type 2 diabetes mellitus. Its chemical formula is , and it is known for its ability to lower blood glucose levels without causing significant hypoglycemia. Metformin works by enhancing insulin sensitivity, decreasing hepatic glucose production, and improving peripheral glucose uptake and utilization. It is also recognized for its potential benefits in weight management and cardiovascular health in diabetic patients.

- Inhibition of hepatic glucose production: Metformin is believed to suppress gluconeogenesis, the process by which the liver produces glucose.

- Improving insulin sensitivity: Metformin may enhance the body's cells' ability to utilize insulin, leading to increased glucose uptake.

- Modulating gut microbiota: Studies suggest Metformin might influence gut microbiota composition, potentially impacting glucose metabolism.

The synthesis of metformin involves key reactions, including:

- Salification Reaction: Dimethylamine reacts with hydrochloric acid to form dimethylammonium chloride.

- Addition Reaction: Dimethylammonium chloride then reacts with dicyandiamide in a solvent such as N,N-dimethylformamide to yield metformin hydrochloride .

Metformin's biological activity is primarily linked to its role as an insulin sensitizer. It activates AMP-activated protein kinase (AMPK), which plays a crucial role in regulating glucose metabolism. This activation leads to:

- Decreased gluconeogenesis in the liver.

- Enhanced glucose uptake in muscle tissues.

- Inhibition of mitochondrial respiratory chain complex I, which contributes to its antihyperglycemic effects .

Additionally, metformin has been shown to have anti-inflammatory properties and may influence lipid metabolism, reducing triglyceride levels and improving lipid profiles in diabetic patients.

The synthesis of metformin hydrochloride can be achieved through several methods, with one prominent method involving:

- Starting Materials: Dimethylamine and dicyandiamide.

- Process:

Alternative synthesis methods include melt mixing techniques that yield various metformin salts, enhancing solubility and stability for pharmaceutical applications .

Metformin hydrochloride is primarily used in the treatment of type 2 diabetes mellitus. Its applications extend beyond glycemic control:

- Weight Management: It aids in weight loss among obese diabetic patients.

- Polycystic Ovary Syndrome (PCOS): Used off-label for managing symptoms associated with PCOS.

- Cardiovascular Benefits: Emerging evidence suggests it may reduce cardiovascular risks in diabetic patients.

Furthermore, ongoing research explores its potential anticancer properties and effects on aging and longevity.

Metformin interacts with various substances that can influence its pharmacokinetics and pharmacodynamics:

- Drug Interactions: It may interact with other antihyperglycemic agents, increasing the risk of lactic acidosis.

- Food Interactions: The absorption of metformin can be affected by food intake; hence it is often recommended to take it with meals to minimize gastrointestinal side effects .

- Transport Mechanisms: Metformin's uptake into cells primarily occurs through organic cation transporters (OCTs), particularly OCT1, which can be influenced by genetic variations affecting drug response .

Several compounds share structural or functional similarities with metformin hydrochloride. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Phenformin | Biguanide | Withdrawn due to safety concerns related to lactic acidosis. |

| Buformin | Biguanide | Less commonly used; similar mechanism but less effective than metformin. |

| Dapagliflozin | SGLT2 Inhibitor | Different mechanism; promotes glucose excretion via urine. |

| Sitagliptin | DPP-4 Inhibitor | Enhances incretin levels; different action mechanism compared to metformin. |

| Glipizide | Sulfonylurea | Stimulates insulin secretion; risk of hypoglycemia unlike metformin. |

Metformin stands out due to its unique mechanism involving AMPK activation and its safety profile compared to other antihyperglycemic agents that may carry higher risks of adverse effects.

Molecular Docking Studies on SIRT1 and γ-Secretase Subunits

Molecular dynamics simulations of metformin hydrochloride binding to SIRT1 reveal three distinct interaction patterns. First, metformin occupies the same allosteric activation domain as resveratrol, forming hydrogen bonds with aspartate 292 and glutamine 294 residues [1]. Second, competitive binding at the NAD⁺ site occurs through interactions with phenylalanine 414 and valine 412, with binding energies of -5.6 kcal/mol [1] [3]. Third, stabilization of the C-terminal regulatory segment enhances catalytic efficiency by 32% under low NAD⁺ conditions through ADP-ribose-mediated conformational changes [1].

In γ-secretase complexes, metformin's binding mechanism requires substrate docking-induced exposure of allosteric sites. Molecular docking simulations show that helical peptide inhibitors enable metformin access to a hydrophobic pocket near presenilin-1 (PS1), reducing β-amyloid 42 production by 41% compared to substrate-free conditions [2]. Key interactions involve:

Table 1: γ-Secretase-Metformin Binding Parameters

| Interaction Site | Residues Involved | Binding Energy (kcal/mol) |

|---|---|---|

| PS1/Substrate Interface | Leu381, Val383 | -5.2 |

| Hydrophobic Allosteric | Ile387, Phe388 | -4.8 |

| Catalytic Aspartate Pair | Asp257, Asp385 | -3.9 |

Metformin induces a 17° rotation in the PS1 transmembrane domain, altering substrate processing specificity [2]. This conformational change correlates with reduced β-sheet content in amyloid precursor protein (APP) as shown by circular dichroism simulations [5].

Pharmacophore Modeling of Biguanide-Target Interactions

Quantum mechanical calculations of metformin's pharmacophore identify three critical features:

- Guanidine Center: Forms charge-assisted hydrogen bonds with catalytic aspartates (bond length 2.0-2.4 Å)

- Methyl Groups: Create hydrophobic interactions with phenylalanine 414 in SIRT1 (van der Waals energy -1.3 kcal/mol)

- Amino Linker: Participates in water-mediated hydrogen bonding networks with γ-secretase residues [3] [1]

Comparative pharmacophore analysis of biguanide derivatives reveals:

Table 2: Biguanide Pharmacophore Features

| Compound | Hydrogen Bond Donors | Hydrophobic Contacts | Binding Energy (kcal/mol) |

|---|---|---|---|

| Metformin | 3 | 2 | -5.6 |

| Phenformin | 3 | 4 | -6.2 |

| Buformin | 2 | 3 | -5.9 |

Molecular dynamics simulations show metformin's amino linker maintains 83% stability in SIRT1 binding pockets over 50 ns trajectories, compared to 91% for phenformin [3]. This difference correlates with phenformin's higher experimental binding affinity (Kd = 12 μM vs. 18 μM for metformin) [1].

Machine Learning Approaches for Polypharmacology Prediction

Neural network models trained on 1,247 metformin-target interactions predict novel binding partners with 82% accuracy. Key model features include:

- Electrostatic Potential Maps: Generated from density functional theory (DFT) calculations at the B3LYP/6-31G* level

- Solvent Accessible Surface Area (SASA): Correlates with membrane permeability (R² = 0.76)

- Binding Pocket Flexibility: Calculated through normal mode analysis of 213 protein structures [3] [1]

Table 3: Machine Learning Prediction Performance

| Algorithm | AUC-ROC | Precision | Recall |

|---|---|---|---|

| Random Forest | 0.89 | 0.81 | 0.79 |

| Graph Neural Network | 0.92 | 0.85 | 0.83 |

| SVM | 0.84 | 0.78 | 0.72 |

Transfer learning approaches using pre-trained models on 5,342 drug-target pairs enable identification of metformin's off-target effects on AMPK-independent pathways. These models predict previously uncharacterized interactions with:

- NR4A1 Nuclear Receptor: Hydrogen bonding with arginine 340 (ΔG = -6.1 kcal/mol)

- TP53 DNA-Binding Domain: π-cation interactions with arginine 248 (binding energy -5.4 kcal/mol) [3]

Metformin hydrochloride demonstrates profound effects on metabolic pathways governing nitrogen metabolism and folate-dependent one-carbon transfer reactions. The most significant metabolomic signature involves the accumulation of 5-formimino-tetrahydrofolate, a critical intermediate in the tetrahydrofolate-dependent pathway that carries activated one-carbon units essential for de novo synthesis of purines and pyrimidines [1]. This metabolite represents one of the tetrahydrofolate forms that directly links histidine metabolism to the folate cycle, suggesting that metformin hydrochloride functions as an antifolate agent by trapping cellular folate cofactors [1].

The metabolomic fingerprint reveals that metformin hydrochloride treatment leads to a metabolic state resembling folate deficiency, characterized by the accumulation of formyl and formimino intermediates [1]. This accumulation occurs because metformin hydrochloride causes folate to become metabolically trapped as 5-formimino-tetrahydrofolate, significantly reducing the cellular capacity to generate tetrahydrofolate and other folate cofactors [1]. The downstream consequence is a cobalamin (Vitamin B12) deficiency-like effect at the cellular level, resulting in defects in de novo purine and pyrimidine biosynthesis and homocysteine accumulation [1].

Concomitant with the one-carbon metabolism disruption, metformin hydrochloride treatment significantly depletes glutathione synthesis through the interconnected folate-dependent pathway [1]. The reduced forms of glutathione (GSH), oxidized disulfide forms (GSSG), and trisulfide forms (GSSSG) all demonstrate significant decreases following metformin hydrochloride exposure [1]. This depletion likely results from the blockade of glutathione biosynthesis at an early stage in the trans-sulfuration pathway upon homocysteine accumulation [1].

The urea cycle demonstrates marked suppression under metformin hydrochloride treatment, with significant reductions in key intermediates including arginine, citrulline, and ornithine [2] [3]. Plasma concentrations of these amino acids consistently decrease across multiple study populations, indicating that metformin hydrochloride inhibits the production of urea cycle intermediates through direct effects on enzymatic processes [2] [3]. This inhibition extends to the polyamine biosynthesis pathway, where putrescine levels are significantly reduced, suggesting coordinated suppression of arginine-dependent metabolic processes [2].

The metabolomic analysis reveals tissue-specific responses to metformin hydrochloride treatment, with skeletal muscle and adipose tissue showing pronounced changes in citrulline concentrations compared to hepatic tissue [3]. This distribution pattern suggests that metformin hydrochloride effects on the urea cycle are mediated through peripheral tissue metabolism rather than central hepatic processes [3]. The amino acid metabolism alterations include significant changes in branched-chain amino acids, with leucine, isoleucine, and valine showing variable responses depending on the study population and treatment duration [3].

Proteomic Modulation of Peroxisome Proliferator-Activated Receptor Signaling and Endoplasmic Reticulum Stress

Metformin hydrochloride exerts significant proteomic effects on peroxisome proliferator-activated receptor signaling pathways, particularly through modulation of peroxisome proliferator-activated receptor gamma and peroxisome proliferator-activated receptor alpha expression [4] [5]. The drug increases peroxisome proliferator-activated receptor gamma protein levels while simultaneously reducing carnitine palmitoyltransferase 2 expression, indicating a shift toward enhanced lipid metabolism regulation [4]. This modulation occurs through the adenosine monophosphate-activated protein kinase/proliferator-activated receptor gamma coactivator 1-alpha/peroxisome proliferator-activated receptor gamma signaling axis, which promotes cellular metabolic reprogramming [6].

The peroxisome proliferator-activated receptor alpha pathway demonstrates upregulation in response to metformin hydrochloride treatment, with significant increases in organic cation transporter 2 and multidrug and toxin extrusion 1 expression [5]. This upregulation occurs through direct transcriptional activation, as evidenced by the identification of peroxisome proliferator-activated receptor alpha response elements in the promoter regions of these transporter genes [5]. The peroxisome proliferator-activated receptor alpha-dependent mechanism represents a novel regulatory pathway through which metformin hydrochloride modulates its own pharmacokinetics by enhancing transporter expression [5].

Proliferator-activated receptor gamma coactivator 1-alpha serves as a critical mediator of metformin hydrochloride effects on cellular metabolism, with protein expression increasing significantly across multiple tissue types [6] [7]. The coactivator functions as a transcriptional regulator that coordinates mitochondrial biogenesis and oxidative metabolism, linking metformin hydrochloride effects to enhanced cellular energy production [6]. This upregulation is particularly pronounced in skeletal muscle tissue, where proliferator-activated receptor gamma coactivator 1-alpha expression correlates with improved oxidative capacity and metabolic flexibility [7].

Endoplasmic reticulum stress responses represent a major component of metformin hydrochloride proteomic effects, with significant upregulation of key stress response proteins [8] [9]. The drug induces expression of C/EBP homologous protein, glucose-regulated protein 78, and phosphorylated eukaryotic initiation factor 2 alpha, indicating activation of the unfolded protein response pathway [8] [9]. This activation occurs through a specific mechanism involving the protein kinase RNA-like endoplasmic reticulum kinase-activating transcription factor 4 branch of endoplasmic reticulum stress signaling, while other branches remain largely unaffected [9].

The endoplasmic reticulum stress response induced by metformin hydrochloride differs significantly from canonical endoplasmic reticulum stress inducers, with selective activation of specific pathways [9]. The drug upregulates calreticulin and sarcoplasmic/endoplasmic reticulum calcium ATPase 1 expression, suggesting modulation of calcium homeostasis within the endoplasmic reticulum [8]. This calcium regulation is mediated through microRNA-708-5p targeting of neuronatin, which normally facilitates calcium efflux from the endoplasmic reticulum to the cytoplasm [8].

The proteomic analysis reveals that metformin hydrochloride treatment results in ribosome detachment from the rough endoplasmic reticulum membrane, indicating structural changes in endoplasmic reticulum organization [8]. These morphological alterations accompany functional changes in protein folding capacity, with both pro-survival and pro-apoptotic endoplasmic reticulum stress pathways being activated simultaneously [8]. The balance between these competing pathways determines the ultimate cellular response to metformin hydrochloride treatment, with the magnitude and duration of endoplasmic reticulum stress influencing cell fate decisions [8].

Transcriptomic Biomarkers of Glycemic Response Heterogeneity

The transcriptomic analysis of metformin hydrochloride response reveals distinct gene expression patterns that discriminate between treatment responders and non-responders, providing molecular insights into the heterogeneity of therapeutic outcomes [10] [11]. A panel of 56 genes explains 13.9% of the variance in therapeutic efficacy, with insulin receptor substrate 2 showing significant upregulation in responders compared to non-responders before treatment initiation [10]. This pre-treatment expression pattern suggests that insulin receptor substrate 2 levels may serve as a predictive biomarker for metformin hydrochloride response [10].

The transcriptomic signature of metformin hydrochloride treatment includes significant differential expression of genes involved in cholesterol homeostasis, particularly solute carrier family 46 member 1 and low density lipoprotein receptor-related protein 1 [10]. These genes demonstrate sustained upregulation throughout the treatment period, indicating that metformin hydrochloride effects on lipid metabolism are mediated through transcriptional mechanisms [10]. The cholesterol homeostasis pathway represents a primary target for metformin hydrochloride action, with multiple genes in this pathway showing coordinated expression changes [10].

Cancer development-related genes, including cytochrome P450 family 1 subfamily B member 1, stabilin 1, C-C motif chemokine receptor 2, and transmembrane protein 176B, demonstrate significant upregulation following metformin hydrochloride treatment [10]. This transcriptomic profile suggests that metformin hydrochloride may exert anti-neoplastic effects through modulation of genes involved in cellular transformation and metastasis [10]. The coordinated upregulation of these genes indicates that metformin hydrochloride effects extend beyond glucose metabolism to include broader cellular protective mechanisms [10].

Immune response genes show pronounced changes in expression following metformin hydrochloride treatment, with CD14 molecule and CD163 molecule demonstrating significant upregulation [10]. These changes suggest that metformin hydrochloride modulates immune system function through direct effects on immune cell gene expression [10]. The immune modulation extends to cytokine-cytokine receptor interaction pathways, with multiple genes in this pathway showing coordinated expression changes [12].

The transcriptomic heterogeneity of metformin hydrochloride response is characterized by distinct gene expression clusters that vary between individuals [11] [12]. Non-responder patients show elevated expression of genes involved in tryptophan metabolism, including indoleamine 2,3-dioxygenase 2, nicotinamide mononucleotide adenylyltransferase 3, FERM domain containing 6, and dimethylglycine dehydrogenase [11]. These genes demonstrate fold changes exceeding 4-fold compared to responders, indicating robust transcriptional differences between response groups [11].

The pharmacogenomic analysis reveals that genetic variations in solute carrier family 22 member 4 are associated with improved metformin hydrochloride response, with specific single nucleotide polymorphisms showing disproportionate representation in responder populations [11]. Copy number variations in peroxisome proliferator-activated receptor gamma coactivator 1-alpha demonstrate loss in non-responder samples, suggesting that genomic alterations in metabolic regulatory genes contribute to treatment resistance [11]. The mitochondrial respiratory complex I emerges as a key factor in response variability, with expression levels correlating with therapeutic efficacy [10].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

Decomposition

When heated to decomposition it emits toxic fumes of /nitric oxides/.

Melting Point

223 - 226 °C

UNII

Related CAS

GHS Hazard Statements

H302 (99.55%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (71.3%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (72.65%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (14.35%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H412 (18.39%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Drug Indication

Livertox Summary

Drug Classes

Therapeutic Uses

Metformin hydrochloride tablets, USP are indicated as an adjunct to diet and exercise to improve glycemic control in adults and children with type 2 diabetes mellitus. /Included in US product label/

Metformin has been used in the management of metabolic and reproductive abnormalities associated with polycystic ovary syndrome. However, adequate and well-controlled clinical trials evaluating metformin therapy for polycystic ovary syndrome remain limited, particularly regarding long-term efficacy, and available data are conflicting regarding the benefits of the drug in ameliorating various manifestations of the condition. /NOT included in US product label/

Metformin is commercially available in fixed combination with glyburide or glipizide for use as an adjunct to diet and exercise to improve glycemic control in adults with diabetes mellitus; such fixed-combination preparations may be used as initial therapy in patients whose hyperglycemia cannot be controlled by diet and exercise alone, or as second-line therapy in patients who do not achieve adequate control of hyperglycemia with metformin or sulfonylurea monotherapy. A thiazolidinedione may be added to metformin in fixed combination with glyburide in patients who have inadequate glycemic control with fixed-combination therapy.

For more Therapeutic Uses (Complete) data for METFORMIN (18 total), please visit the HSDB record page.

Pharmacology

MeSH Pharmacological Classification

ATC Code

A10BD15

A10BD16

A10BD11

A10BD23

A10BD08

A10BD05

A10BD07

A10BH01

A10BD13

A10BD10

A10BD03

Mechanism of Action

Metformin is widely used to treat hyperglycemia. However, metformin treatment may induce intrahepatic cholestasis and liver injury in a few patients with type II diabetes through an unknown mechanism. Here we show that metformin decreases SIRT1 protein levels in primary hepatocytes and liver. Both metformin-treated wild-type C57 mice and hepatic SIRT1-mutant mice had increased hepatic and serum bile acid levels. However, metformin failed to change systemic bile acid levels in hepatic SIRT1-mutant mice. Molecular mechanism study indicates that SIRT1 directly interacts with and deacetylates Foxa2 to inhibit its transcriptional activity on expression of genes involved in bile acids synthesis and transport. Hepatic SIRT1 mutation elevates Foxa2 acetylation levels, which promotes Foxa2 binding to and activating genes involved in bile acids metabolism, impairing hepatic and systemic bile acid homeostasis. Our data clearly suggest that hepatic SIRT1 mediates metformin effects on systemic bile acid metabolism and modulation of SIRT1 activity in liver may be an attractive approach for treatment of bile acid-related diseases such as cholestasis.

Metformin is antihyperglycemic, not hypoglycemic. It does not cause insulin release from the pancreas and does not cause hypoglycemia, even in large doses. Metformin has no significant effects on the secretion of glucagon, cortisol, growth hormone or somatostatin. Metformin reduces glucose levels primarily by decreasing hepatic glucose production and by increasing insulin action in muscle and fat. ... May decrease plasma glucose by reducing the absorption of glucose from the intestine. /Salt not specified/

Metformin potentiates the effect of insulin by mechanisms not fully understood. Metformin does not stimulate pancreatic beta cells to increase secretion of insulin; insulin secretion must be present for metformin to work properly. It is postulated that metformin decreases hepatic glucose production and improves insulin sensitivity by increasing peripheral glucose uptake and utilization. /Salt not specified/

People with Type 2 diabetes mellitus (T2DM) have reduced bone mineral density and an increased risk of fractures due to altered mesenchymal stem cell (MSC) differentiation in the bone marrow. This leads to a shift in the balance of differentiation away from bone formation (osteogenesis) in favour of fat cell development (adipogenesis). The commonly used anti-diabetic drug, metformin, activates the osteogenic transcription factor Runt-related transcription factor 2 (Runx2), which may suppress adipogenesis, leading to improved bone health. Here we investigate the involvement of the metabolic enzyme, AMP-activated protein kinase (AMPK), in these protective actions of metformin. The anti-adipogenic actions of metformin were observed in multipotent C3H10T1/2 MSCs, in which metformin exerted reciprocal control over the activities of Runx2 and the adipogenic transcription factor, PPARgamma, leading to suppression of adipogenesis. These effects appeared to be independent of AMPK activation but rather through the suppression of the mTOR/p70S6K signalling pathway. Basal AMPK and mTOR/p70S6K activity did appear to be required for adipogenesis, as demonstrated by the use of the AMPK inhibitor, compound C. This observation was further supported by using AMPK knockout mouse embryo fibroblasts (MEFs) where adipogenesis, as assessed by reduced lipid accumulation and expression of the adipogeneic transcription factor, C/EBPbeta, was found to display an absolute requirement for AMPK. Further activation of AMPK in wild type MEFS, with either metformin or the AMPK-specific activator, A769662, was also associated with suppression of adipogenesis. It appears, therefore, that basal AMPK activity is required for adipogenesis and that metformin can inhibit adipogenesis through AMPK-dependent or -independent mechanisms, depending on the cellular context.

KEGG Target based Classification of Drugs

Serine/threonine kinases

CAMK group

AMPK (PRKAA) [HSA:5562 5563] [KO:K07198]

Vapor Pressure

Pictograms

Irritant

Other CAS

15537-72-1

Absorption Distribution and Excretion

This drug is substantially excreted by the kidney. Renal clearance of metformin is about 3.5 times higher than creatinine clearance, which shows that renal tubular secretion is the major route of metformin elimination. After oral administration, about 90% of absorbed metformin is eliminated by the kidneys within the first 24 hours post-ingestion.

The apparent volume of distribution (V/F) of metformin after one oral dose of metformin 850 mg averaged at 654 ± 358 L.

Renal clearance is about 3.5 times greater than creatinine clearance, which indicates that tubular secretion is the major route of metformin elimination. Following oral administration, approximately 90% of the absorbed drug is eliminated via the renal route within the first 24 hours.

Metformin is slowly and incompletely absorbed from the GI tract, mainly from the small intestine; absorption is complete within 6 hours. The absolute oral bioavailability of the drug under fasting conditions is reported to be approximately 50-60% with metformin hydrochloride doses of 0.5-1.5 g; binding of the drug to the intestinal wall may explain the difference between the amount of drug absorbed (as determined by the urinary and fecal excretion of unchanged drug) and the amount bioavailable in some studies. In single-dose studies with metformin hydrochloride conventional tablets doses of 0.5-1.5 g or 0.85-2.55 g, plasma metformin concentrations did not increase in proportion to increasing doses, suggesting an active saturable absorption process. Similarly, in single-dose studies with an extended-release tablet preparation (Glumetza) at doses of 0.5-2.5 g, plasma metformin concentrations did not increase in proportion to increasing doses. At steady state after administration of a metformin hydrochloride extended-release tablet preparation (Glucophage XR), the AUC and peak plasma concentrations were not dose proportional within the range of 0.5-2 g. However, limited data from studies in animals and in human intestinal cell cultures suggest that transepithelial transfer of metformin in the intestine may occur through a passive, nonsaturable mechanism, possibly involving a paracellular route. In several studies with another metformin hydrochloride extended-release tablet preparation (Fortamet) using doses of 1-2.5 g, metformin exposure was dose-related.

Following oral administration of metformin hydrochloride (0.5-1.5 g) as conventional tablets in healthy individuals or in patients with type 2 diabetes mellitus, plasma concentrations decline in a triphasic manner. Following multiple-dose administration of metformin hydrochloride (500 mg twice daily for 7-14 days) as conventional tablets in a limited number of patients with type 2 diabetes mellitus, peak plasma concentrations remained unchanged, but trough drug concentrations were higher than with single-dose administration, suggesting some drug accumulation in a peripheral tissue compartment. No accumulation of metformin appears to occur following repeated oral doses of the drug as extended-release tablets. The principal plasma elimination half-life of metformin averages approximately 6.2 hours; 90% of the drug is cleared within 24 hours in patients with normal renal function. The decline in plasma metformin concentrations is slower after oral than after IV administration of the drug, indicating that elimination is absorption rate-limited. Urinary excretion data and data from whole blood indicate a slower terminal-elimination phase half-life of 8-20 hours (e.g., 17.6 hours)1 suggesting that the erythrocyte mass may be a compartment of distribution.

Metformin is distributed rapidly in animals and humans into peripheral body tissues and fluids, particularly the GI tract; the drug also appears to distribute slowly into erythrocytes and into a deep tissue compartment (probably GI tissues). The highest tissue concentrations of metformin (at least 10 times the plasma concentration) occur in the GI tract (e.g., esophagus, stomach, duodenum, jejunum, ileum), with lower concentrations (twice the plasma concentration) occurring in kidney, liver, and salivary gland tissue. The drug distributes into salivary glands with a half-life of about 9 hours. Metformin concentrations in saliva are tenfold lower than those in plasma and may be responsible for the metallic taste reported in some patients receiving the drug. Any local effect of metformin on glucose absorption in the GI tract may be associated with the relatively high GI concentrations of the drug compared with those in other tissues. It is not known whether metformin crosses the blood-brain barrier or the placenta in humans or if the drug is distributed into human milk; however, in lactating rats, metformin is distributed into breast milk at levels comparable to those in plasma.

Renal clearance is approximately 3.5 times greater than creatinine clearance, indicating that tubular secretion is the principal route of metformin elimination. Following a single 850-mg oral dose of metformin hydrochloride, renal clearance averaged 552, 491, or 412 mL/minute in nondiabetic adults, diabetic adults, or healthy geriatric individuals, respectively. Renal impairment results in increased peak plasma concentrations of metformin, a prolonged time to peak plasma concentration, and a decreased volume of distribution. Renal clearance is decreased in patients with renal impairment (as measured by decreases in creatinine clearance) and, apparently because of reduced renal function with age, in geriatric individuals. In geriatric individuals, decreased renal and plasma clearance of metformin also results in increased plasma concentrations of the drug; volume of distribution remains unaffected.

For more Absorption, Distribution and Excretion (Complete) data for METFORMIN (12 total), please visit the HSDB record page.

Metabolism Metabolites

Metformin is not metabolized in the liver or GI tract and is not excreted in bile; no metabolites of the drug have been identified in humans.

Metformin is not metabolized. Route of Elimination: Intravenous single-dose studies in normal subjects demonstrate that metformin is excreted unchanged in the urine and does not undergo hepatic metabolism (no metabolites have been identified in humans) nor biliary excretion. Approximately 90% of the drug is eliminated in 24 hours in those with healthy renal function. Renal clearance of metformin is approximately 3.5 times that of creatinine clearance, indicating the tubular secretion is the primary mode of metformin elimination. Half Life: 6.2 hours. Duration of action is 8-12 hours.

Associated Chemicals

Wikipedia

Prednisone

Drug Warnings

Accumulation of metformin may occur in patients with renal impairment, and such accumulation rarely can result in lactic acidosis, a serious, potentially fatal metabolic disease. The risk of developing lactic acidosis is much lower (e.g., 10-fold lower) with metformin than with phenformin (no longer commercially available in the US). However, lactic acidosis constitutes a medical emergency requiring immediate hospitalization and treatment; in such cases, metformin should be discontinued and general supportive therapy (e.g., volume expansion, diuresis) should be initiated immediately. Prompt hemodialysis also is recommended. Lactic acidosis is characterized by elevated blood lactate concentrations (exceeding 45 mg/dL), decreased blood pH (less than 7.35), electrolyte disturbances with an increased anion gap, and an increased lactate/pyruvate ratio. Lactic acidosis also may occur in association with a variety of pathophysiologic conditions, including diabetes mellitus, and whenever substantial tissue hypoperfusion and hypoxemia exist. Approximately 50% of cases of metformin-associated lactic acidosis have been reported to be fatal. However, it has been suggested that in such cases of lactic acidosis not accompanied by conditions predisposing to tissue anoxia (e.g., heart failure, renal or pulmonary disease), techniques for the elimination of metformin from the body may allow recovery rates exceeding 80%.

Urinary tract infection has been reported in 8 or 1.1% of patients receiving metformin alone or in fixed combination with glipizide, respectively. Hypertension has been reported in 5.6 or 2.9-3.5% of patients receiving metformin alone or in fixed combination with glipizide, respectively. Musculoskeletal pain has been reported in 6.7 or 8% of patients receiving metformin alone or in fixed combination with glipizide, respectively. Severe acute hepatitis associated with marked elevations in serum hepatic aminotransferase values and cholestasis has been reported following initiation of metformin therapy in a patient receiving glipizide and enalapril. Accidental injury was reported in 7.3 or 5.6% of patients receiving metformin as an extended-release tablet preparation (Fortamet) or as conventional tablets, respectively.

Pneumonitis with vasculitis has been reported rarely with concomitant metformin and oral sulfonylurea (e.g., glyburide) therapy. Upper respiratory tract infection was reported in 16.3 or 17.3% of patients receiving metformin or metformin in fixed combination with glyburide, respectively. Upper respiratory tract infection was reported in 8.5 or 8.1-9.9% of patients receiving metformin or metformin in fixed combination with glipizide, respectively, as initial therapy for type 2 diabetes mellitus. Upper respiratory tract infection was reported in 10.7 or 10.3% of patients receiving metformin or metformin in fixed combination with glipizide, respectively, as second-line therapy for type 2 diabetes mellitus. Upper respiratory tract infection was reported in 5.2 or 6.2% of patients receiving metformin or metformin combined with sitagliptin, respectively, in clinical trials. Rhinitis was reported in 4.2 or 5.6% of patients receiving metformin as an extended-release tablet preparation (Fortamet) or as conventional tablets, respectively. Infection was reported in 20.5 or 20.9% of patients receiving an extended-release tablet preparation (Fortamet) or conventional tablets, respectively.

For more Drug Warnings (Complete) data for METFORMIN (23 total), please visit the HSDB record page.

Biological Half Life

The principal plasma elimination half-life of metformin averages approximately 6.2 hours ... .

The drug distributes into salivary glands with a half-life of about 9 hours.

Use Classification

Methods of Manufacturing

Preparation: ... J.J. Sterne, United States of America patent 3174901 (1965 to Jan Marcel Didier Aron-Samuel). /Metformin/

Analytic Laboratory Methods

Storage Conditions

Interactions

The link between inflammation and cancer has been confirmed by the use of anti-inflammatory therapies in cancer prevention and treatment. 5-aminosalicylic acid (5-ASA) was shown to decrease the growth and survival of colorectal cancer (CRC) cells. Studies also revealed that metformin induced apoptosis in several cancer cell lines. We investigated the combinatory effect of 5-ASA and metformin on HCT-116 and Caco-2 CRC cell lines. Apoptotic markers were determined using western blotting. Expression of pro-inflammatory cytokines was determined by RT-PCR. Inflammatory transcription factors and metastatic markers were measured by ELISA. Metformin enhanced CRC cell death induced by 5-ASA through significant increase in oxidative stress and activation of apoptotic machinery. Moreover, metformin enhanced the anti-inflammatory effect of 5-ASA by decreasing the gene expression of IL-1beta, IL-6, COX-2 and TNF-alpha and its receptors; TNF-R1 and TNF-R2. Significant inhibition of activation of NF-kappaB and STAT3 transcription factors, and their downstream targets was also observed. Metformin also enhanced the inhibitory effect of 5-ASA on MMP-2 and MMP-9 enzyme activity, indicating a decrease in metastasis. The current data demonstrate that metformin potentiates the antitumor effect of 5-ASA on CRC cells suggesting their potential use as an adjuvant treatment in CRC.

Previous studies suggest that metformin may exert a protective effect on cisplatin-induced cytotoxicity in cancer cells, and this finding has led to a caution for considering metformin use in the treatment of cancer patients. However, in this paper we provide the first demonstration that metformin synergistically augments cisplatin cytotoxicity in the esophageal squamous cancer cell line, ECA109, under glucose-deprivation conditions, which may be more representative of the microenvironment within solid tumors; this effect is very different from the previously reported cytoprotective effect of metformin against cisplatin in commonly used high glucose incubation medium. The potential mechanisms underlying the synergistic effect of metformin on cisplatin-induced cytotoxicity under glucose-deprivation conditions may include enhancement of metformin-associated cytotoxicity, marked reduction in the cellular ATP levels, deregulation of the AKT and AMPK signaling pathways, and impaired DNA repair function.

Concomitant treatment with the glucose-lowering drug metformin and the platelet aggregation inhibitor dipyridamole often occurs in patients with type 2 diabetes mellitus who have suffered a cerebrovascular event. The gastrointestinal uptake of metformin is mediated by the human equilibrative nucleoside transporter 4 (ENT4), which is inhibited by dipyridamole in preclinical studies. We hypothesized that dipyridamole lowers the plasma exposure to metformin. Eighteen healthy volunteers (mean age 23 years; 9 male) were randomized in an open-label crossover study. Subjects were allocated to treatment with metformin 500 mg twice daily in combination with dipyridamole slow-release 200 mg twice daily or to metformin alone for 4 days. After a washout period of 10 days, the volunteers were crossed over to the alternative treatment arm. Blood samples were collected during a 10-hr period after intake of the last metformin dose. The primary endpoint was the area under the plasma concentration-time curve (AUC0-12hr) and the maximum plasma metformin concentration (C max). In healthy subjects, dipyridamole did not significantly affect Cmax nor AUC0-12hr of metformin under steady-state conditions. Previous in vitro studies report that dipyridamole inhibits the ENT4 transporter that mediates gastrointestinal uptake of metformin. In contrast, co-administration of dipyridamole at therapeutic dosages to healthy volunteers does not have a clinically relevant effect on metformin plasma steady-state exposure.

For more Interactions (Complete) data for METFORMIN (23 total), please visit the HSDB record page.